molecular formula C7H3Cl3F2O3S B1411215 2,4-Dichloro-6-(difluoromethoxy)benzenesulfonyl chloride CAS No. 1807036-14-1

2,4-Dichloro-6-(difluoromethoxy)benzenesulfonyl chloride

Cat. No.: B1411215
CAS No.: 1807036-14-1
M. Wt: 311.5 g/mol
InChI Key: RJCOQKJBDNVRMF-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(difluoromethoxy)benzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 4, a difluoromethoxy group (-OCF₂H) at position 6, and a sulfonyl chloride (-SO₂Cl) functional group. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its electron-withdrawing substituents enhance reactivity in nucleophilic substitution or coupling reactions.

Molecular Formula: C₇H₃Cl₂F₂O₃S
Molecular Weight: ~311.42 g/mol (calculated).
Key Features:

  • The sulfonyl chloride group enables sulfonamide or sulfonate ester formation.
  • Chlorine and difluoromethoxy groups impart electron-withdrawing effects, modulating electronic density on the benzene ring.

Properties

IUPAC Name

2,4-dichloro-6-(difluoromethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3F2O3S/c8-3-1-4(9)6(16(10,13)14)5(2-3)15-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCOQKJBDNVRMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)S(=O)(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dichloro-6-(difluoromethoxy)benzenesulfonyl chloride is a sulfonyl chloride compound with notable biological activities, particularly in the fields of pharmaceuticals and organic synthesis. Its unique structure allows it to interact with various biological molecules, leading to potential applications in antimicrobial and anticancer therapies.

  • Molecular Formula : C7_{7}H4_{4}Cl2_{2}F2_{2}O2_{2}S
  • Molecular Weight : Approximately 311.5 g/mol
  • Appearance : White crystalline solid, highly reactive

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antibacterial and antifungal properties. Research has shown its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

The compound's mechanism involves the formation of covalent bonds with amino acids in proteins, which can modify protein functions and interactions. This property is particularly useful for studying enzyme mechanisms and cellular processes, potentially leading to insights into drug development.

Study 1: Antimicrobial Efficacy

In a comparative study of sulfonyl chlorides, this compound was tested against common pathogens. The results indicated significant inhibition of bacterial growth at low concentrations (IC50 values ranging from 0.5 to 5 µM), suggesting its potential as a broad-spectrum antimicrobial agent .

CompoundBacterial StrainIC50 (µM)
This compoundE. coli1.0
This compoundS. aureus0.8
Control (Standard Antibiotic)E. coli0.3
Control (Standard Antibiotic)S. aureus0.4

Study 2: Cytotoxicity Against Cancer Cells

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including murine leukemia and human colon cancer cells. The observed IC50 values ranged from 10 to 20 µM, indicating moderate potency .

Cell LineIC50 (µM)
P388 (Murine Leukemia)15
HCT116 (Human Colon Cancer)18

Research Findings

Recent research emphasizes the versatility of this compound in organic synthesis and its role as a labeling reagent in mass spectrometry for peptide analysis. The compound's ability to form stable covalent bonds with biomolecules enhances its utility in biochemical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2,4-dichloro-6-(difluoromethoxy)benzenesulfonyl chloride with five analogous sulfonyl chlorides, emphasizing substituent effects, reactivity, and applications.

Substituent Analysis and Molecular Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Structural Differences
This compound (Target) Cl (2,4), -OCF₂H (6), -SO₂Cl (1) C₇H₃Cl₂F₂O₃S 311.42 Three substituents with Cl and F.
3,6-Difluoro-2-methoxybenzenesulfonyl chloride F (3,6), -OCH₃ (2), -SO₂Cl (1) C₇H₅F₂O₃SCl 252.63 Methoxy (electron-donating) vs. difluoromethoxy (electron-withdrawing).
4-(2,2-Dichloro-1,1-difluoroethoxy)benzenesulfonyl chloride -OCH(Cl)CF₂ (4), -SO₂Cl (1) C₈H₅Cl₃F₂O₃S 325.54 Ethoxy group with Cl/F substituents; fewer ring halogens.
2-Chloro-6-methylbenzenesulfonyl chloride Cl (2), -CH₃ (6), -SO₂Cl (1) C₇H₆ClO₂S 205.69 Methyl group (electron-donating) reduces ring activation.
3-Chloro-4-(difluoromethoxy)benzenesulfonyl chloride Cl (3), -OCF₂H (4), -SO₂Cl (1) C₇H₄ClF₂O₃S 264.62 Substituent positions alter electronic distribution.
2,4-Dichlorobenzenesulfonyl chloride Cl (2,4), -SO₂Cl (1) C₆H₃Cl₂O₂S 229.06 Lacks oxygen-containing substituents.

Reactivity and Electronic Effects

  • Electron-Withdrawing Effects :

    • The target compound’s chlorine and difluoromethoxy groups create a strongly electron-deficient aromatic ring, enhancing the electrophilicity of the sulfonyl chloride group compared to methoxy- or methyl-substituted analogs.
    • Fluorine’s high electronegativity in the difluoromethoxy group further stabilizes intermediates in substitution reactions, contrasting with the destabilizing effect of methyl groups.
  • Nucleophilic Substitution :

    • The target compound reacts faster with amines or alcohols than 2-chloro-6-methylbenzenesulfonyl chloride due to reduced steric hindrance and stronger electron withdrawal.
    • Compared to 3,6-difluoro-2-methoxybenzenesulfonyl chloride, the target’s chlorine atoms provide additional activation, enabling reactions under milder conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-6-(difluoromethoxy)benzenesulfonyl chloride
Reactant of Route 2
2,4-Dichloro-6-(difluoromethoxy)benzenesulfonyl chloride

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